molecular formula C16H16BrClN2O3 B7007506 N-(6-bromo-8-chloroquinolin-4-yl)-2-methoxy-2-(oxolan-3-yl)acetamide

N-(6-bromo-8-chloroquinolin-4-yl)-2-methoxy-2-(oxolan-3-yl)acetamide

Cat. No.: B7007506
M. Wt: 399.7 g/mol
InChI Key: VICIIEIWYDWQGG-UHFFFAOYSA-N
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Description

N-(6-bromo-8-chloroquinolin-4-yl)-2-methoxy-2-(oxolan-3-yl)acetamide: is a quinoline derivative with a complex molecular structure. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical characteristics.

Properties

IUPAC Name

N-(6-bromo-8-chloroquinolin-4-yl)-2-methoxy-2-(oxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3/c1-22-15(9-3-5-23-8-9)16(21)20-13-2-4-19-14-11(13)6-10(17)7-12(14)18/h2,4,6-7,9,15H,3,5,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICIIEIWYDWQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOC1)C(=O)NC2=C3C=C(C=C(C3=NC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-8-chloroquinolin-4-yl)-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The bromination and chlorination of quinoline are achieved using specific reagents and conditions to introduce the bromo and chloro substituents at the appropriate positions on the quinoline ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and yield. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of various pathogens, making it a potential candidate for the development of new antimicrobial agents.

Medicine: The compound has been investigated for its potential therapeutic effects in treating diseases such as malaria, cancer, and bacterial infections. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which N-(6-bromo-8-chloroquinolin-4-yl)-2-methoxy-2-(oxolan-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • 6-Bromo-8-chloroquinoline

  • 2-Methoxy-2-(oxolan-3-yl)acetamide

  • Quinoline derivatives with different substituents

Uniqueness: N-(6-bromo-8-chloroquinolin-4-yl)-2-methoxy-2-(oxolan-3-yl)acetamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties

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